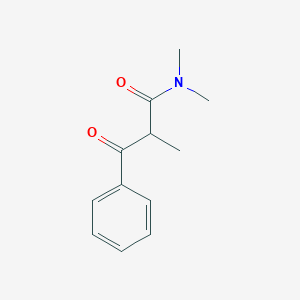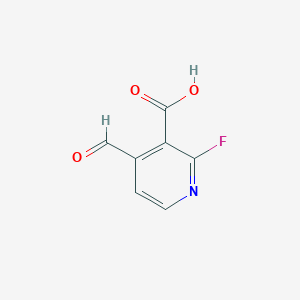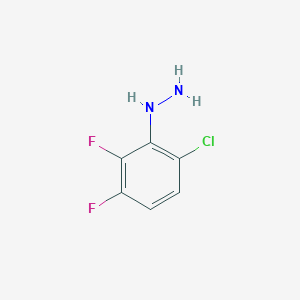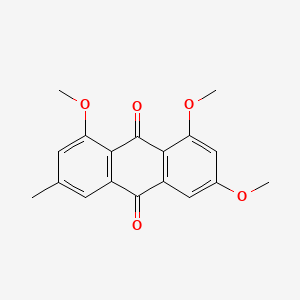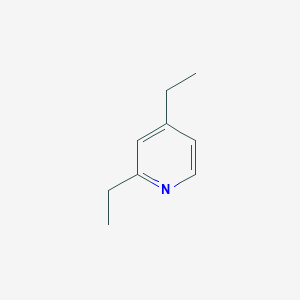
2,4-Diethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diethylpyridine is an organic compound belonging to the pyridine family, characterized by the presence of two ethyl groups attached to the second and fourth positions of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Diethylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 2,4-pyridinedimethanol with ethylating agents under controlled conditions can yield this compound . Another method involves the use of Grignard reagents, where the addition of ethyl magnesium bromide to pyridine N-oxides followed by reduction can produce the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and advanced separation techniques further enhances the scalability and economic viability of the production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Diethylpyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
Applications De Recherche Scientifique
2,4-Diethylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: This compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Diethylpyridine involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of the oxygen-sensing enzyme hypoxia-inducible factor prolyl hydroxylase. This inhibition affects the hydroxylation of prolyl residues in regulatory subunits, leading to altered cellular responses to hypoxia . The compound’s ability to chelate metal ions also plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
- 2,3-Diethylpyridine
- 2,5-Diethylpyridine
- 2,6-Diethylpyridine
- 3,4-Diethylpyridine
- 3,5-Diethylpyridine
Comparison: While these compounds share the ethyl substitution pattern, their chemical properties and reactivity can differ significantly due to the position of the ethyl groups. For example, 2,4-Diethylpyridine’s unique substitution pattern provides distinct steric and electronic effects, influencing its reactivity and interaction with other molecules. This uniqueness makes it particularly valuable in specific applications where other diethylpyridine isomers may not be as effective .
Propriétés
Numéro CAS |
626-21-1 |
|---|---|
Formule moléculaire |
C9H13N |
Poids moléculaire |
135.21 g/mol |
Nom IUPAC |
2,4-diethylpyridine |
InChI |
InChI=1S/C9H13N/c1-3-8-5-6-10-9(4-2)7-8/h5-7H,3-4H2,1-2H3 |
Clé InChI |
ZZNHVWPSIBWAOF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NC=C1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


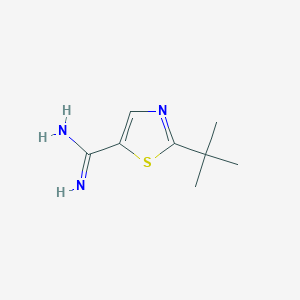
![2-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate](/img/structure/B15248781.png)
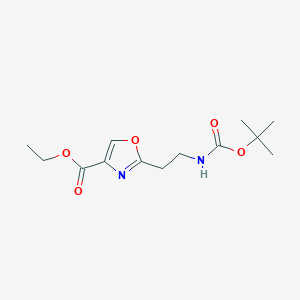
![1-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethanone](/img/structure/B15248800.png)




![Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester](/img/structure/B15248831.png)

